4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)
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Overview
Description
4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) typically involves multi-step organic reactions. The process often starts with the preparation of the core benzodioxathiole structure, followed by the introduction of the methano and hexahydro groups. Common reagents used in these reactions include sulfur dioxide, methanol, and various catalysts to facilitate the formation of the dioxide and hexahydro functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems. The scalability of the synthesis process is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the benzodioxathiole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential pharmacological activities. They may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer effects, making them candidates for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure
Properties
CAS No. |
112429-41-1 |
---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.213 |
InChI |
InChI=1S/C7H10O4S/c8-12(9)10-6-4-1-2-5(3-4)7(6)11-12/h4-7H,1-3H2/t4-,5+,6+,7- |
InChI Key |
KBIZGSPAPGZTJW-RNGGSSJXSA-N |
SMILES |
C1CC2CC1C3C2OS(=O)(=O)O3 |
Synonyms |
4,7-Methano-1,3,2-benzodioxathiole,hexahydro-,2,2-dioxide,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) |
Origin of Product |
United States |
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